5-Chloro-3-isopropyl-1H-indazole
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Overview
Description
5-Chloro-3-isopropyl-1H-indazole: is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-isopropyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted hydrazines with ortho-substituted nitrobenzenes, followed by reduction and cyclization .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-isopropyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated or acylated indazoles .
Scientific Research Applications
Chemistry: 5-Chloro-3-isopropyl-1H-indazole is used as a building block in organic synthesis, enabling the construction of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties .
Medicine: Medicinally, indazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases such as cancer, inflammation, and microbial infections .
Industry: Industrially, this compound is used in the development of new materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 5-Chloro-3-isopropyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
- 3-Chloro-1H-indazole-5-carboxaldehyde
- 5-Chloro-1H-indazole-3-carboxylic acid
- 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide
Comparison: Compared to these similar compounds, 5-Chloro-3-isopropyl-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the isopropyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C10H11ClN2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
5-chloro-3-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C10H11ClN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) |
InChI Key |
GZYAOVNPJFVCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1)Cl |
Origin of Product |
United States |
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